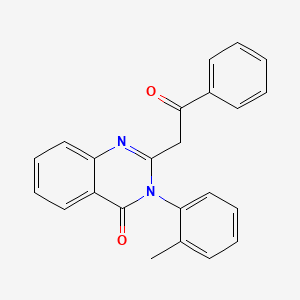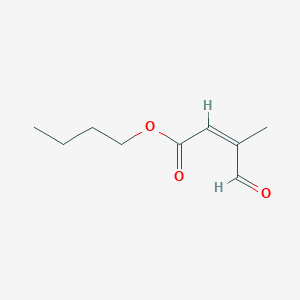
3-Formyl-crotonic acid butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formyl-crotonic acid butyl ester is an organic compound with the molecular formula C9H14O3. It is a derivative of crotonic acid, characterized by the presence of a formyl group at the third position and a butyl ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-crotonic acid butyl ester typically involves the reaction of crotonic acid derivatives with appropriate reagents. One common method includes the reaction of crotonaldehyde with butanol in the presence of an acid catalyst to form the butyl ester. The formyl group can be introduced through formylation reactions using reagents like formic acid or formyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes where crotonic acid is reacted with butanol in the presence of sulfuric acid as a catalyst. The formylation step can be optimized for higher yields using continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Formyl-crotonic acid butyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like ammonia or amines in the presence of a base.
Major Products Formed
Oxidation: 3-Carboxy-crotonic acid butyl ester.
Reduction: 3-Hydroxyl-crotonic acid butyl ester.
Substitution: Various substituted crotonic acid butyl esters depending on the nucleophile used
Aplicaciones Científicas De Investigación
3-Formyl-crotonic acid butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties .
Mecanismo De Acción
The mechanism of action of 3-Formyl-crotonic acid butyl ester involves its reactivity with various biological and chemical targets. The formyl group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce biologically active compounds. The ester group can undergo hydrolysis to release crotonic acid, which can interact with cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
Crotonic acid: The parent compound, lacking the formyl and ester groups.
Isocrotonic acid: An isomer of crotonic acid with a different double bond configuration.
3-Butenoic acid: Another unsaturated carboxylic acid with a similar structure but different reactivity.
Uniqueness
3-Formyl-crotonic acid butyl ester is unique due to the presence of both a formyl group and a butyl ester group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and research, distinguishing it from its simpler analogs .
Propiedades
Fórmula molecular |
C9H14O3 |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
butyl (Z)-3-methyl-4-oxobut-2-enoate |
InChI |
InChI=1S/C9H14O3/c1-3-4-5-12-9(11)6-8(2)7-10/h6-7H,3-5H2,1-2H3/b8-6- |
Clave InChI |
ZIJOSLUFMCXNHW-VURMDHGXSA-N |
SMILES isomérico |
CCCCOC(=O)/C=C(/C)\C=O |
SMILES canónico |
CCCCOC(=O)C=C(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



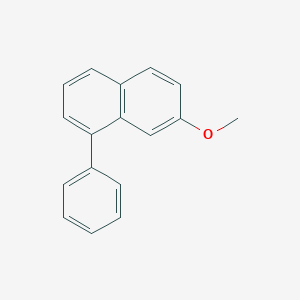
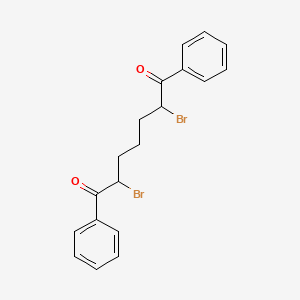
![1,3-Propanediamine, N-methyl-N'-(2-nitrophenyl)-N-[3-[(2-nitrophenyl)amino]propyl]-](/img/structure/B13755717.png)
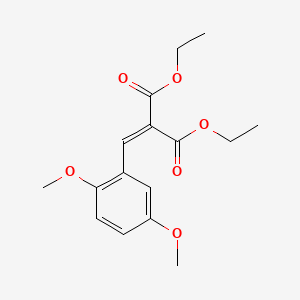

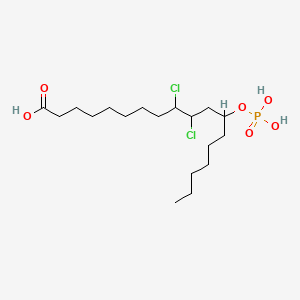

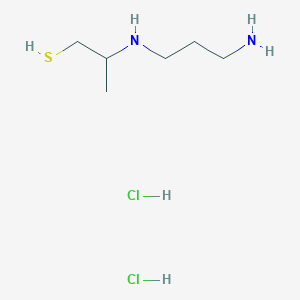
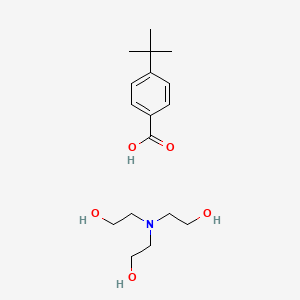
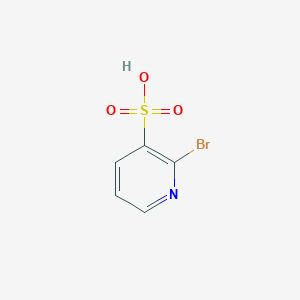
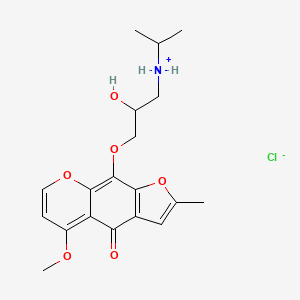
methylidene}-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B13755753.png)
